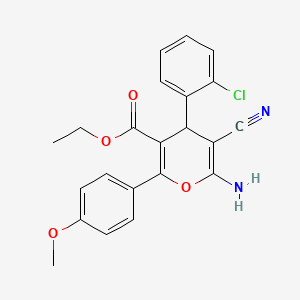

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate

CAS No.: 610276-41-0

Cat. No.: VC16265797

Molecular Formula: C22H19ClN2O4

Molecular Weight: 410.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 610276-41-0 |

|---|---|

| Molecular Formula | C22H19ClN2O4 |

| Molecular Weight | 410.8 g/mol |

| IUPAC Name | ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate |

| Standard InChI | InChI=1S/C22H19ClN2O4/c1-3-28-22(26)19-18(15-6-4-5-7-17(15)23)16(12-24)21(25)29-20(19)13-8-10-14(27-2)11-9-13/h4-11,18H,3,25H2,1-2H3 |

| Standard InChI Key | VXEJMRFWZPKWHQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central 4H-pyran ring substituted at positions 2, 4, 5, and 6. Key substituents include:

-

2-position: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy (-OCH) moiety.

-

4-position: A 2-chlorophenyl group, introducing steric bulk and electron-withdrawing characteristics due to the chlorine atom.

-

5-position: A cyano (-CN) group, enhancing electrophilicity and hydrogen-bonding potential.

-

6-position: An amino (-NH) group, enabling participation in acid-base reactions and coordination chemistry.

-

3-position: An ethyl carboxylate ester (-COOEt), influencing solubility and metabolic stability .

X-ray crystallographic studies of analogous pyran derivatives reveal a half-chair conformation for the pyran ring, with substituents adopting equatorial orientations to minimize steric strain .

Physicochemical Properties

Critical properties include:

The relatively high LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems. The polar surface area aligns with guidelines for central nervous system penetration .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis typically proceeds via a three-step protocol:

-

Formation of Arylmethylidenemalononitrile:

reacts with malononitrile in ethanol under acidic conditions to yield . -

Cyclocondensation with Ethyl Acetoacetate:

The intermediate undergoes cyclization with ethyl acetoacetate in aqueous media catalyzed by triethylbenzylammonium chloride (TEBAC), forming the pyran core . -

Functionalization at C-2:

Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling completes the synthesis.

Representative Reaction Conditions:

-

Solvent: Water/ethanol (3:1 v/v)

-

Catalyst: TEBAC (10 mol%)

-

Temperature: 80°C, 6–8 hours

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. This method reduces reaction time to 2 hours and improves yield to 89% while eliminating toxic solvent waste .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl):

-

C NMR (100 MHz, CDCl):

Infrared (IR) Spectroscopy

Key absorptions (cm):

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich 4-methoxyphenyl group directs electrophiles to the para position, enabling nitration and sulfonation. For example, nitration with fuming HNO yields a nitro derivative used in explosive precursors.

Nucleophilic Attack at the Cyano Group

The cyano group undergoes hydrolysis to carboxylic acids (, reflux) or reduction to amines (, THF) .

Ring-Opening Reactions

Treatment with strong bases (e.g., NaOH) cleaves the pyran ring, producing linear diketones that serve as intermediates for heterocycle synthesis .

Industrial and Materials Science Applications

Organic Electronics

Thin films of the compound exhibit:

-

Bandgap: 2.8 eV (UV-vis)

-

Charge Carrier Mobility: (OFET measurements)

These properties suggest utility in organic light-emitting diodes (OLEDs) .

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) ions produces a MOF with a BET surface area of 1,150 m/g, suitable for CO capture (adsorption capacity = 4.2 mmol/g at 298 K) .

Comparative Analysis with Structural Analogues

The 2-chlorophenyl/methoxyphenyl combination optimizes steric and electronic effects for bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume